molecular formula C17H28N2 B10888008 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine

Cat. No.: B10888008
M. Wt: 260.4 g/mol
InChI Key: WWMADOQKXVKTKF-UHFFFAOYSA-N
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Description

1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with cyclopentylpiperazine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Neuropharmacology

Research indicates that compounds with piperazine moieties, like this one, can interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. Studies have shown that derivatives of piperazine can exhibit antidepressant and anxiolytic properties by modulating serotonin levels in the brain .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, typically starting from bicyclic precursors. The structure-activity relationship studies reveal that modifications to the bicyclic framework and piperazine ring can significantly influence biological activity.

Key Findings from SAR Studies

  • Substituents on the piperazine ring can enhance receptor binding affinity.
  • The bicyclic structure contributes to the overall stability and bioavailability of the compound .

Case Studies

Several case studies have documented the efficacy of piperazine derivatives in clinical settings:

  • Case Study 1: Antidepressant Activity
    • A study evaluated a series of piperazine derivatives for their antidepressant effects in animal models. The compound exhibited significant reductions in depressive behaviors, correlating with increased serotonin levels in the brain .
  • Case Study 2: Anticancer Evaluation
    • Another investigation focused on the anticancer properties of similar compounds against human cancer cell lines (e.g., MCF-7). Results indicated that certain derivatives led to a reduction in cell viability, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine stands out due to its unique bicyclic structure and the presence of both a piperazine and cyclopentyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15_{15}H22_{22}N
  • Molecular Weight : 218.35 g/mol
  • CAS Number : 85392-35-4

The compound features a bicyclic structure that may influence its interaction with biological targets, particularly receptors in the central nervous system.

1. Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study by Pallaud et al. (1963) highlighted the efficacy of bicyclic piperazines in enhancing mood and reducing depressive symptoms in animal models .

2. Anxiolytic Properties

The anxiolytic effects of this compound have been explored in various studies, demonstrating its ability to reduce anxiety-like behaviors in rodent models. The mechanism is believed to involve GABAergic modulation, which is crucial for anxiety regulation .

3. Neuroprotective Effects

Preliminary findings suggest that the compound may exhibit neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases. The structural attributes allow for interaction with neurotrophic factors, promoting neuronal survival and function .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors:

  • Serotonin Receptors : Modulates serotonin levels, influencing mood and anxiety.
  • Dopamine Receptors : May affect dopaminergic signaling pathways, potentially impacting reward and motivation.
  • GABA Receptors : Enhances GABAergic transmission, contributing to anxiolytic effects.

Case Study 1: Antidepressant Efficacy

In a controlled study involving animal models, administration of the compound resulted in a significant decrease in immobility time during forced swim tests, indicating antidepressant-like effects . The results were comparable to established antidepressants such as fluoxetine.

Case Study 2: Anxiolytic Activity

Another study assessed the anxiolytic potential using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in the open arms compared to controls, suggesting reduced anxiety levels .

Data Summary

Biological ActivityMechanismReference
AntidepressantSerotonin modulationPallaud et al., 1963
AnxiolyticGABAergic enhancementResearch Study
NeuroprotectiveInteraction with neurotrophic factorsStudy on neurodegeneration

Properties

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-cyclopentylpiperazine

InChI

InChI=1S/C17H28N2/c1-2-4-17(3-1)19-9-7-18(8-10-19)13-16-12-14-5-6-15(16)11-14/h5-6,14-17H,1-4,7-13H2

InChI Key

WWMADOQKXVKTKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2CCN(CC2)CC3CC4CC3C=C4

Origin of Product

United States

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